
Pomalidomide-PEG6-Butyl Iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pomalidomide-PEG6-Butyl Iodide: is a chemically synthesized compound that combines the cereblon ligand from pomalidomide with a 6-unit polyethylene glycol linker and a terminal butyl iodide. This compound is commonly used in proteolysis-targeting chimeras (PROTAC) technology, which enables targeted protein degradation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pomalidomide-PEG6-Butyl Iodide involves the conjugation of pomalidomide with a polyethylene glycol linker and a butyl iodide group. The reaction typically involves the following steps:
- Activation of the carboxyl group of pomalidomide.
- Coupling with a polyethylene glycol linker.
- Introduction of the butyl iodide group through nucleophilic substitution .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions are optimized to achieve high yields and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions: Pomalidomide-PEG6-Butyl Iodide undergoes various chemical reactions, including:
Substitution Reactions: The butyl iodide group can participate in nucleophilic substitution reactions.
Coupling Reactions: The polyethylene glycol linker allows for coupling with other molecules, facilitating the formation of complex conjugates
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reaction is typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Coupling Reactions: Reagents such as carbodiimides or succinimidyl esters are used to activate the carboxyl group of pomalidomide for coupling with the polyethylene glycol linker
Major Products: The major products formed from these reactions include various conjugates that can be used in targeted protein degradation and other applications .
Aplicaciones Científicas De Investigación
Key Properties
- Molecular Formula : C₃₁H₄₄IN₃O₁₁
- Molecular Weight : 761.60 g/mol
- CAS Number : 1835705-74-2
Targeted Protein Degradation
Pomalidomide-PEG6-butyl iodide plays a crucial role in the design of PROTACs, which are engineered to selectively degrade specific proteins within cells. The compound's structure allows it to recruit E3 ubiquitin ligases via the cereblon ligand, facilitating the ubiquitination and subsequent degradation of target proteins .
Drug Development
This compound is instrumental in the development of new therapeutic agents aimed at diseases such as cancer. By enabling the selective degradation of oncogenic proteins, this compound assists researchers in creating more effective treatments with potentially fewer side effects compared to traditional small-molecule inhibitors .
Nanotechnology and Drug Delivery
In nanotechnology, this compound is utilized for drug delivery systems. Its PEG component enhances solubility and stability, making it suitable for formulating nanoparticles that can deliver therapeutic agents more effectively to target sites within the body .
Cell Culture and Bioconjugation
The compound is also used in cell culture applications and bioconjugation processes, where it facilitates the synthesis of polypeptides and other biomolecules. This capability is vital for producing complex biological systems for research purposes .
Case Study 1: PROTAC Development
A study conducted by Lai et al. (2016) demonstrated the modular design of PROTACs using Pomalidomide derivatives, including this compound. The research highlighted how variations in linker length and composition could significantly impact target protein degradation efficiency .
Linker Type | Degradation Efficiency |
---|---|
PEG Linker | High |
Alkyl Linker | Moderate |
No Linker | Low |
Case Study 2: Cancer Therapeutics
Research published in Nature focused on using Pomalidomide-based PROTACs to degrade BCR-ABL fusion proteins in chronic myeloid leukemia (CML) models. The findings revealed that these compounds could effectively reduce cell viability in resistant CML cell lines .
Mecanismo De Acción
Pomalidomide-PEG6-Butyl Iodide exerts its effects through the following mechanism:
Recruitment of Cereblon: The cereblon ligand in the compound binds to the cereblon protein, a component of the E3 ubiquitin ligase complex.
Formation of PROTAC: The polyethylene glycol linker facilitates the formation of a proteolysis-targeting chimera (PROTAC) by linking the cereblon ligand to a target protein ligand.
Target Protein Degradation: The PROTAC recruits the target protein to the E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome
Comparación Con Compuestos Similares
- Pomalidomide-PEG2-Alkyne
- Pomalidomide-PEG2-CO2H
- Pomalidomide-C3-CO2H
- Pomalidomide-PEG3-Alkyne
- Pomalidomide-C9-CO2H
- Pomalidomide-PEG6-Azide
Uniqueness: Pomalidomide-PEG6-Butyl Iodide is unique due to its specific combination of a cereblon ligand, a 6-unit polyethylene glycol linker, and a butyl iodide group. This structure allows for efficient recruitment of the cereblon protein and effective formation of PROTACs, making it a valuable tool in targeted protein degradation research .
Actividad Biológica
Pomalidomide-PEG6-butyl iodide is a compound that combines the immunomodulatory drug pomalidomide with polyethylene glycol (PEG) and a butyl iodide moiety. This unique structure enhances its biological activity, particularly in the context of targeted protein degradation and therapeutic applications in cancer and autoimmune diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its complex structure, which includes:
- Pomalidomide moiety : An immunomodulatory agent that interacts with cereblon (CRBN), a component of the E3 ubiquitin ligase complex.
- PEG linker : Provides solubility and biocompatibility, facilitating the delivery of the drug to target cells.
- Butyl iodide : Serves as a reactive group for covalent bonding with target proteins.
The chemical formula is C31H44InN3O11 with a molecular weight of approximately 761.6 g/mol .
This compound functions primarily through:
- Targeted Protein Degradation : It acts as a PROTAC (proteolysis-targeting chimera), recruiting E3 ligases to specific target proteins, leading to their ubiquitination and subsequent degradation .
- Immunomodulation : The pomalidomide component modulates immune responses, enhancing T-cell activity against malignancies and reducing inflammation in autoimmune conditions .
1. Cancer Treatment
This compound has shown promise in treating various cancers, particularly hematologic malignancies. Its ability to degrade specific oncoproteins can lead to reduced tumor growth and improved patient outcomes. Research indicates that it can effectively inhibit pathways involved in tumor survival .
2. Autoimmune Diseases
The compound's immunomodulatory effects make it suitable for treating autoimmune diseases such as rheumatoid arthritis and lupus. By modulating immune cell activity, it can alleviate symptoms and reduce disease severity .
Case Studies
- Hematologic Malignancies : In clinical trials involving multiple myeloma patients, pomalidomide derivatives demonstrated significant efficacy in reducing tumor burden when combined with other therapies .
- Inflammatory Diseases : A study highlighted the effectiveness of pomalidomide in reducing inflammatory markers in patients with rheumatoid arthritis, suggesting its potential as a therapeutic option in managing autoimmune disorders .
Data Table: Summary of Biological Activities
Activity | Mechanism | Research Findings |
---|---|---|
Cancer Treatment | Targeted degradation of oncoproteins | Significant reduction in tumor size in clinical trials |
Immunomodulation | Enhanced T-cell activation | Reduced inflammatory markers in autoimmune disease studies |
Protein Degradation | Recruitment of E3 ligases for ubiquitination | Effective in degrading specific targets associated with malignancies |
Propiedades
IUPAC Name |
N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]-2-[2-[2-[2-[2-[2-(6-iodohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H44IN3O11/c32-10-3-1-2-4-11-41-12-13-42-14-15-43-16-17-44-18-19-45-20-21-46-22-27(37)33-24-7-5-6-23-28(24)31(40)35(30(23)39)25-8-9-26(36)34-29(25)38/h5-7,25H,1-4,8-22H2,(H,33,37)(H,34,36,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWUUZRWHPEICJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCOCCOCCOCCOCCOCCCCCCI |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H44IN3O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
761.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.